molecular formula C18H25N B142045 Mebut-indpip CAS No. 137730-58-6

Mebut-indpip

Cat. No.: B142045
CAS No.: 137730-58-6
M. Wt: 255.4 g/mol
InChI Key: ULBZOYYHHRLQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of L-695,845 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spiro[indene-piperidine] core structure, followed by the introduction of the 3-methylbut-2-enyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality .

Chemical Reactions Analysis

L-695,845 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying sigma receptor ligands and their interactions.

    Biology: Research has focused on its role in modulating cellular functions through sigma receptors.

    Medicine: L-695,845 has potential therapeutic applications in treating neurological disorders, such as schizophrenia and depression, due to its high affinity for sigma receptors.

    Industry: The compound’s unique properties make it a valuable tool in drug discovery and development.

Mechanism of Action

L-695,845 exerts its effects primarily through its interaction with sigma receptors. These receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. By binding to sigma receptors, L-695,845 influences these pathways, leading to its observed pharmacological effects. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to have a significant impact on the central nervous system .

Comparison with Similar Compounds

L-695,845 can be compared with other sigma receptor ligands, such as haloperidol and rimcazole. While all these compounds bind to sigma receptors, L-695,845 is unique due to its exceptionally high affinity and selectivity for the sigma binding site over other receptors. This makes it a valuable tool for studying sigma receptor functions and potential therapeutic applications .

Properties

IUPAC Name

1'-(3-methylbut-2-enyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-15(2)8-12-19-13-10-18(11-14-19)9-7-16-5-3-4-6-17(16)18/h3-6,8H,7,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBZOYYHHRLQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC2(CCC3=CC=CC=C32)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929881
Record name 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137730-58-6
Record name 3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137730586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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